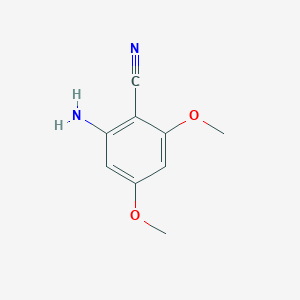

2-Amino-4,6-dimethoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

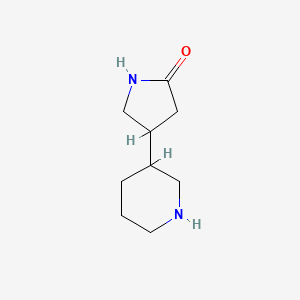

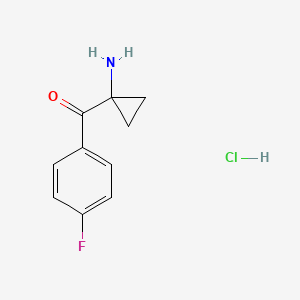

2-Amino-4,6-dimethoxybenzonitrile is a chemical compound with the molecular formula C9H10N2O2. It is used in the synthesis of various benzamide compounds .

Synthesis Analysis

The synthesis of 2-amino-4,6-dimethoxybenzonitrile involves the deprotection of 2-cyano-3,5-dimethoxytrifluoroacetanilide . Another method involves the conversion of CO2 catalyzed by alcohol amines in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water .Molecular Structure Analysis

The molecular structure of 2-amino-4,6-dimethoxybenzonitrile can be analyzed using single-crystal X-Ray diffraction (SXRD) and Powder X-ray Diffraction (PXRD) techniques . The compound has a lower cut-off wavelength of 325 nm, which is evident from the UV–visible–NIR analysis .Chemical Reactions Analysis

2-Amino-4,6-dimethoxybenzonitrile undergoes various chemical reactions. For instance, it can undergo aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . It can also be used in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-4,6-dimethoxybenzonitrile can be analyzed using various techniques. For instance, its crystalline perfection can be analyzed using high-resolution X-ray diffraction (HR-XRD) measurement .Aplicaciones Científicas De Investigación

Chemical Synthesis and Molecular Structure :

- The synthesis of 6′,7′-Dimethoxy-1′,2′-dihydrospiro[cyclohexane-1,2′-quinazolin]-4′(3′H)-one involved 2-amino-4,5-dimethoxybenzonitrile, demonstrating its use in chemical synthesis and structure analysis (Lijun Zhang et al., 2011).

- A study on the synthesis of alfuzosin hydrochloride, a medication, used 2-amino-4,5-dimethoxybenzonitrile as a starting material, indicating its role in pharmaceutical synthesis (Lian Jia-rong, 2011).

Material Science and Surface Chemistry :

- Research on 2-Aminobenzene-1,3-dicarbonitriles explored their use as corrosion inhibitors for mild steel in acidic environments, highlighting its potential in material science and surface chemistry (C. Verma et al., 2015).

Pharmacological Research :

- The compound was used in the synthesis of 25CN-NBOH, a selective serotonin 2A receptor agonist, demonstrating its application in the development of pharmacological tools (J. Kristensen et al., 2021).

Biochemistry and Molecular Biology :

- A study on base pairs with 4-amino-3-nitrobenzonitrile compared them with natural Watson-Crick pairs, suggesting its use in exploring DNA/RNA interactions and potential as antiviral prodrugs (M. A. Palafox et al., 2022).

Quantum Chemistry and Physical Chemistry :

- The electron energy loss and DFT/SCI study of the singlet and triplet excited states of aminobenzonitriles, including variations of the compound, contribute to our understanding in quantum and physical chemistry (C. Bulliard et al., 1999).

Inorganic Chemistry :

- Research on the synthesis and biological evaluation of a Cr(III) complex using 2-aminobenzonitrile highlights its role in the synthesis and characterization of metal complexes (Govindharaju Govindharaju R et al., 2019).

Safety And Hazards

Direcciones Futuras

Future research could focus on exploring the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . Additionally, the conversion of CO2 catalyzed by alcohol amines in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water shows promise for future developments .

Propiedades

IUPAC Name |

2-amino-4,6-dimethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-6-3-8(11)7(5-10)9(4-6)13-2/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLLIZJCTNVTMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dimethoxybenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B1379233.png)

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)

![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)